molecular formula C13H10N2O4 B1610173 Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate CAS No. 252921-23-6

Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate

Cat. No. B1610173
CAS RN: 252921-23-6
M. Wt: 258.23 g/mol
InChI Key: FKIMDQCPRPBQSA-UHFFFAOYSA-N
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Description

“Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate” is a chemical compound that belongs to the class of pyridinecarboxylates . It has a linear formula of C13H10N2O4 .


Molecular Structure Analysis

The molecular formula of “Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate” is C13H10N2O4 . Its molecular weight is 258.229 Da .

Scientific Research Applications

Pharmaceutical Applications

  • Development of Antihypertensive Agents : Compounds similar to Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate, such as 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester, have been identified as potential antihypertensive agents and coronary vessel dilators, showcasing their significance in cardiovascular medicine (Abernathy, 1978).

Chemical Synthesis and Material Science

  • Crystal Engineering for Nonlinear Optics : Research into molecular complexation with compounds related to Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate has been explored to design new materials for nonlinear optics. These studies have demonstrated the potential of these compounds in creating materials with desirable optical properties, important for applications in lasers and photonics (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Insecticidal Activity

  • Agricultural Applications : Pyridine derivatives, including those structurally related to Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate, have been investigated for their insecticidal properties against pests such as the cowpea aphid. These findings highlight the potential of these compounds in developing new, effective insecticides for agricultural use (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

properties

IUPAC Name

methyl 6-(3-nitrophenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-19-13(16)12-7-3-6-11(14-12)9-4-2-5-10(8-9)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIMDQCPRPBQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468217
Record name Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate

CAS RN

252921-23-6
Record name Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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